(4-Bromopyrimidin-2-yl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-bromopyrimidin-2-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O/c6-4-1-2-7-5(3-9)8-4/h1-2,9H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAZXMXILUUQZSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1Br)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1378694-41-7 | |
| Record name | (4-bromopyrimidin-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 4 Bromopyrimidin 2 Yl Methanol
Established Synthetic Routes to the Core Scaffold
Established methods for synthesizing the (4-Bromopyrimidin-2-yl)methanol scaffold often involve the manipulation of functional groups on a pre-formed pyrimidine (B1678525) ring. These routes are typically reliable and utilize well-understood reaction mechanisms.
A common and straightforward method for the synthesis of this compound is the reduction of a corresponding pyrimidine-2-carboxylate (B12357736) ester. This approach involves the initial synthesis of a precursor such as ethyl 4-bromopyrimidine-2-carboxylate, which is then reduced to the desired primary alcohol.
The reduction of carboxylic acid derivatives, particularly esters, to primary alcohols is a fundamental transformation in organic synthesis. masterorganicchemistry.comlibretexts.org Strong reducing agents like lithium aluminum hydride (LiAlH4) are typically employed for this purpose, as they are highly effective at reducing esters. masterorganicchemistry.commasterorganicchemistry.com The reaction is generally carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup to neutralize the reaction and protonate the resulting alkoxide. libretexts.orgyoutube.com
While a direct synthesis of this compound via this route is not extensively detailed in the provided literature, the reduction of similar pyrimidine esters has been reported. For instance, the reduction of ethyl 2-methylthio-pyrimidine-5-carboxylate with LiAlH4 has been shown to yield [2-(methylthio)pyrimidin-5-yl]methanol as a byproduct, demonstrating the feasibility of this transformation on the pyrimidine ring. researchgate.net
Table 1: Illustrative Reduction of a Pyrimidine Ester
| Precursor | Reducing Agent | Solvent | Product | Ref. |
| Ethyl 2-methylthio-pyrimidine-5-carboxylate | LiAlH4 | THF | [2-(methylthio)pyrimidin-5-yl]methanol | researchgate.net |
This methodology's success is contingent on the availability of the corresponding 4-bromopyrimidine-2-carboxylate ester. The synthesis of such esters can be achieved through various heterocyclic chemistry techniques, often starting from simpler acyclic precursors.
Another established route involves the nucleophilic aromatic substitution (SNAr) on a suitable dihalopyrimidine precursor, such as 2,4-dibromopyrimidine (B1316284). The pyrimidine ring is electron-deficient, which facilitates nucleophilic attack, particularly at the 2-, 4-, and 6-positions. In 2,4-dihalopyrimidines, the C4 position is generally more reactive towards nucleophilic substitution than the C2 position.
This strategy would involve the reaction of 2,4-dibromopyrimidine with a nucleophile that can introduce a hydroxymethyl group or a protected equivalent. A direct reaction with a source of formaldehyde (B43269), such as paraformaldehyde, could be envisioned, although such reactions can be complex. researchgate.netresearchgate.net A more controlled approach would be to use a protected hydroxymethylating agent, followed by a deprotection step. For example, a reaction with an alkoxide like sodium methoxide (B1231860) would likely lead to substitution at the 4-position, which is not the desired outcome for the synthesis of this compound.
To achieve the desired substitution at the C2 position, one might need to leverage differences in reactivity under specific conditions or employ a protecting group strategy. However, the inherent higher reactivity of the C4 position in dihalopyrimidines presents a regioselectivity challenge for this approach. researchgate.netrsc.org
Advanced Strategies for Target Compound Elaboration
More advanced synthetic strategies offer alternative pathways to this compound, often providing greater flexibility in molecular design and potentially higher efficiency.
Organometallic coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds and can be employed in the construction of highly substituted pyrimidine rings. nih.govresearchgate.netmdpi.comsemanticscholar.org This strategy could involve a convergent synthesis where two main fragments are coupled to form the pyrimidine core.
For instance, a dihalopyrimidine could be selectively coupled with an organoboron reagent that already contains the hydroxymethyl group (or a protected version). The regioselectivity of Suzuki couplings on dihalopyrimidines has been studied, with the C4 position often being more reactive. nih.govmdpi.com Therefore, a one-pot double Suzuki coupling of a dichloropyrimidine has been developed to synthesize diarylated pyrimidines, showcasing the utility of this method for creating substituted pyrimidines. nih.gov
Table 2: Regioselective Suzuki Coupling of a Dihalopyrimidine
| Dihalopyrimidine | Boronic Acid | Catalyst | Product (after first coupling) | Ref. |
| 2,4-dichloropyrimidine | Phenylboronic acid | Pd(PPh3)4 / K2CO3 | 2-chloro-4-phenylpyrimidine | nih.gov |
This approach allows for the late-stage introduction of complexity and is tolerant of a wide range of functional groups. nih.govguidechem.com
The Barbier reaction is an organometallic reaction that is similar to the Grignard reaction, but the organometallic species is generated in situ. wikipedia.org This one-pot procedure involves the reaction of an alkyl halide, a carbonyl compound, and a metal (such as magnesium, zinc, or indium). wikipedia.org
This methodology could be applied to the synthesis of this compound by reacting a dihalopyrimidine, like 2,4-dibromopyrimidine, with a metal and an electrophile such as formaldehyde. The in situ generated organometallic intermediate at one of the bromine-substituted positions would then attack the formaldehyde to introduce the hydroxymethyl group. A key challenge in this approach would be controlling the regioselectivity of the metal insertion and subsequent reaction.
While a specific Barbier-type reaction for the synthesis of this compound is not detailed in the provided search results, the general principle of this reaction makes it a plausible, albeit potentially challenging, route. libretexts.orgwikipedia.org
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, are highly efficient for the synthesis of complex molecules like pyrimidines. organic-chemistry.orgorganic-chemistry.orgrsc.org These reactions offer advantages in terms of atom economy, reduced waste, and simplified purification procedures. nih.gov
A multi-component strategy for the synthesis of this compound could involve the condensation of several simpler building blocks that together form the substituted pyrimidine ring in a one-pot process. For example, a three-component reaction could potentially assemble the pyrimidine core with the bromo and hydroxymethyl functionalities already in place. The development of such a reaction would require careful selection of starting materials and reaction conditions to ensure the desired regiochemical outcome.
Tandem reactions, where multiple bond-forming events occur sequentially in a single pot without the isolation of intermediates, also represent an advanced approach to the synthesis of functionalized heterocycles. organic-chemistry.org
Preparation of Functionalized Derivatives of this compound
The strategic functionalization of this compound is central to its application in synthetic chemistry. The distinct reactivity of the hydroxymethyl group and the bromine atom allows for a variety of chemical transformations to be performed selectively at either position.
Strategies for Hydroxymethyl Group Modification
The hydroxymethyl group at the 2-position of the pyrimidine ring is amenable to a range of modifications, including oxidation, esterification, and etherification, enabling the introduction of diverse functional groups.
Oxidation: The primary alcohol of this compound can be oxidized to the corresponding aldehyde or carboxylic acid. These transformations are crucial for subsequent reactions such as imine formation, reductive amination, or amide bond formation. The choice of oxidizing agent and reaction conditions determines the extent of oxidation. For instance, mild oxidizing agents can selectively yield the aldehyde, while stronger oxidants will produce the carboxylic acid.
Esterification: The hydroxyl group can be readily converted to an ester through reaction with carboxylic acids, acid chlorides, or acid anhydrides. This modification is often employed to introduce specific functionalities or to act as a protecting group. For example, esterification of pyrimidine derivatives with diethyl phosphate (B84403) has been utilized to enhance their biological activity nih.gov.
Etherification: The formation of an ether linkage is another common modification strategy. This can be achieved through reactions such as the Williamson ether synthesis. An iridium-catalyzed intramolecular asymmetric allylic etherification of pyrimidinemethanols has been reported, leading to the formation of pyrimidine-fused oxazepines nih.gov. This highlights the potential for creating complex heterocyclic systems from this functional group.
Below is a table summarizing common modifications of the hydroxymethyl group:
| Reaction Type | Reagents and Conditions | Product Functional Group |
| Oxidation | Mild oxidizing agents (e.g., PCC, DMP) | Aldehyde |
| Strong oxidizing agents (e.g., KMnO4, Jones reagent) | Carboxylic Acid | |
| Esterification | Carboxylic acid (with acid catalyst), Acyl chloride, Acyl anhydride | Ester |
| Etherification | Alkyl halide (with base), Iridium catalyst (for allylic etherification) | Ether |
Bromine Atom Transformations on the Pyrimidine Ring
The bromine atom at the 4-position of the pyrimidine ring is a versatile handle for introducing carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions. The electron-deficient nature of the pyrimidine ring makes the C4-position susceptible to these transformations.
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction between the bromopyrimidine and an organoboron reagent (boronic acid or ester) is a powerful method for forming new carbon-carbon bonds. It allows for the introduction of a wide range of aryl, heteroaryl, and vinyl substituents at the 4-position. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity, particularly in polyhalogenated pyrimidines. For 2,4-dihalopyrimidines, the reaction often occurs preferentially at the C4-position mdpi.com.
Sonogashira Coupling: The Sonogashira reaction, which couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper co-catalyst, is an effective method for introducing alkynyl groups onto the pyrimidine ring wikipedia.org. This reaction is valuable for the synthesis of precursors for more complex molecular architectures.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the bromopyrimidine with a primary or secondary amine wikipedia.org. This transformation is widely used in the synthesis of pharmaceutical compounds containing arylamine moieties. The choice of ligand for the palladium catalyst is critical for the success of this reaction.
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring activates the 4-position towards nucleophilic attack. Consequently, the bromine atom can be displaced by various nucleophiles, such as amines, alkoxides, and thiolates, to introduce a range of functional groups. The reactivity of halopyrimidines in SNAr reactions is generally higher at the 4-position compared to the 2-position stackexchange.comstackexchange.com.
The following table outlines key transformations of the bromine atom:
| Reaction Name | Coupling Partner | Catalyst System | Bond Formed |
| Suzuki-Miyaura Coupling | Boronic acid/ester | Palladium catalyst, Base | C-C |
| Sonogashira Coupling | Terminal alkyne | Palladium catalyst, Copper(I) co-catalyst, Base | C-C (alkynyl) |
| Buchwald-Hartwig Amination | Amine | Palladium catalyst, Ligand, Base | C-N |
| Nucleophilic Aromatic Substitution | Nucleophile (e.g., R-NH2, R-OH, R-SH) | Base | C-N, C-O, C-S |
Chemical Transformations and Reactivity Profiles of 4 Bromopyrimidin 2 Yl Methanol
Reactivity of the Bromine Atom
The bromine atom attached to the pyrimidine (B1678525) ring is a key site for synthetic modifications, enabling the introduction of diverse functionalities.
Nucleophilic Aromatic Substitution Reactions
The electron-deficient nature of the pyrimidine ring, further activated by the electron-withdrawing bromine atom, facilitates nucleophilic aromatic substitution (SNA) reactions. libretexts.org In these reactions, a nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org Subsequent elimination of the bromide ion restores the aromaticity of the ring, resulting in the substitution product. libretexts.org
A variety of nucleophiles, including amines, alkoxides, and thiolates, can displace the bromine atom. For instance, the reaction of (4-Bromopyrimidin-2-yl)methanol with amines would yield the corresponding amino-substituted pyrimidine derivatives. These reactions are often carried out in the presence of a base to neutralize the hydrogen bromide formed during the reaction. The choice of solvent and reaction temperature can significantly influence the reaction rate and yield.
Cross-Coupling Chemistry (e.g., Palladium-catalyzed couplings)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromine atom of this compound serves as an excellent handle for such transformations. researchgate.net These reactions have found widespread application in the synthesis of pharmaceuticals, agrochemicals, and materials. researchgate.net
Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromopyrimidine with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. bohrium.comresearchgate.net The catalytic cycle generally involves the oxidative addition of the bromopyrimidine to a Pd(0) species, followed by transmetalation with the boronic acid and subsequent reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst. researchgate.net This methodology allows for the introduction of a wide range of aryl and heteroaryl groups at the 4-position of the pyrimidine ring.
Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed reaction between an unsaturated halide and an alkene to form a substituted alkene. wikipedia.orgmdpi.com In the context of this compound, this reaction would enable the introduction of vinyl groups at the 4-position of the pyrimidine ring. The reaction typically proceeds via a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, alkene insertion, and β-hydride elimination. wikipedia.orgdiva-portal.org
Sonogashira Coupling: The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction between a vinyl or aryl halide and a terminal alkyne. nrochemistry.comnih.gov This reaction provides a direct route to the synthesis of alkynyl-substituted pyrimidines. The reaction mechanism is thought to involve the formation of a copper acetylide, which then undergoes transmetalation to a palladium(II) complex, followed by reductive elimination. nrochemistry.com This method is highly valued for its mild reaction conditions and tolerance of various functional groups. nrochemistry.com
Reactivity of the Hydroxymethyl Group
The hydroxymethyl group at the 2-position of the pyrimidine ring offers another avenue for synthetic diversification.
Oxidation Reactions to Carbonyl Compounds and Carboxylic Acids
The primary alcohol of the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. libretexts.org
Oxidation to Aldehydes: Milder oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as pyridinium (B92312) chlorochromate (PCC) are commonly used for this transformation. libretexts.org The resulting 2-formyl-4-bromopyrimidine is a valuable intermediate for further synthetic manipulations, such as reductive amination or Wittig reactions.
Oxidation to Carboxylic Acids: Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) in sulfuric acid (Jones reagent), will oxidize the primary alcohol all the way to the carboxylic acid. libretexts.org The reaction is often carried out under heating to ensure complete conversion. libretexts.org The resulting 4-bromo-pyrimidine-2-carboxylic acid can be used in amide bond formation or other reactions characteristic of carboxylic acids.
Reduction Reactions to Alkyl Analogs
The hydroxymethyl group can be reduced to a methyl group, providing access to 4-bromo-2-methylpyrimidine. This transformation can be achieved through a two-step process involving conversion of the alcohol to a better leaving group, such as a tosylate or a halide, followed by reduction with a hydride source like lithium aluminum hydride (LiAlH₄). Alternatively, catalytic hydrogenation under appropriate conditions can also effect this reduction.
Esterification and Etherification Reactions
The hydroxyl group of this compound can readily undergo esterification and etherification reactions.
Esterification: Reaction with a carboxylic acid or its derivative (e.g., an acyl chloride or anhydride) in the presence of an acid catalyst or a coupling agent leads to the formation of the corresponding ester. organic-chemistry.org These ester derivatives can be useful as prodrugs or for modifying the physicochemical properties of the parent molecule.
Etherification: Etherification can be achieved through various methods, such as the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether linkage. Palladium-catalyzed coupling reactions have also been developed for the synthesis of methyl aryl ethers from methanol (B129727) and aryl halides. nih.gov
Halogenation of the Hydroxymethyl Moiety
The conversion of the primary alcohol in this compound to an alkyl halide is a key transformation that opens pathways for subsequent nucleophilic substitution and cross-coupling reactions. This is typically achieved using standard halogenating agents that are effective for converting primary alcohols to their corresponding chlorides or bromides.
One of the most common methods for this transformation is the use of thionyl chloride (SOCl₂) to produce 4-bromo-2-(chloromethyl)pyrimidine. google.com This reaction is often performed in an inert solvent like dichloromethane. The mechanism involves the initial reaction of the alcohol with thionyl chloride to form a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion in an Sₙ2 process to yield the final chlorinated product and sulfur dioxide gas.
Similarly, the Appel reaction provides a mild and effective route to convert alcohols to alkyl halides. wikipedia.orgalfa-chemistry.comnrochemistry.com For the synthesis of 4-bromo-2-(chloromethyl)pyrimidine, this would involve treating this compound with triphenylphosphine (B44618) (PPh₃) and carbon tetrachloride (CCl₄). wikipedia.org The reaction proceeds through the formation of a phosphonium (B103445) salt, which activates the hydroxyl group, making it a good leaving group for subsequent Sₙ2 displacement by the chloride ion. wikipedia.orgnrochemistry.com An analogous process using carbon tetrabromide (CBr₄) would yield the corresponding 4-bromo-2-(bromomethyl)pyrimidine. organic-chemistry.org The driving force for the Appel reaction is the formation of the highly stable triphenylphosphine oxide. wikipedia.org
These halogenation reactions are crucial for expanding the synthetic utility of this compound, as the resulting halomethylpyrimidines are valuable intermediates. For instance, compounds like 7-bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one are synthesized from related precursors, highlighting the importance of such halogenated intermediates in building fused heterocyclic systems. chemicalbook.com
Table 1: Reagents for Halogenation of the Hydroxymethyl Group
| Target Product | Reagent | Reaction Name |
| 4-Bromo-2-(chloromethyl)pyrimidine | Thionyl Chloride (SOCl₂) | Chlorination |
| 4-Bromo-2-(chloromethyl)pyrimidine | Triphenylphosphine (PPh₃) / CCl₄ | Appel Reaction |
| 4-Bromo-2-(bromomethyl)pyrimidine | Triphenylphosphine (PPh₃) / CBr₄ | Appel Reaction |
Transformations Involving Both Functional Groups
The dual functionality of this compound allows for complex reactions where both the bromo and hydroxymethyl groups participate, leading to the formation of advanced ring systems.
Cyclization Reactions for Complex Ring Systems (e.g., Spirocyclic and Bicyclic Architectures)
The construction of fused bicyclic and spirocyclic systems from pyrimidine precursors is a significant area of research. nih.govvietnamjournal.ruresearchgate.netoup.comacs.org While direct intramolecular cyclization of this compound is not widely documented, the reactivity of related systems suggests plausible pathways. For instance, the synthesis of pyrimido[4,5-d]pyrimidine (B13093195) systems often involves the cyclization of substituted pyrimidines. nih.govscispace.comrsc.org These reactions typically proceed by using a 4-aminopyrimidine (B60600) derivative which reacts with various reagents to build the second fused ring. rsc.org
In the context of this compound, a potential strategy for forming a bicyclic system could involve a multi-step sequence. First, the hydroxymethyl group could be modified to introduce a nucleophilic center. For example, conversion to an aminomethyl group would set the stage for an intramolecular nucleophilic aromatic substitution (SₙAr) reaction, where the newly introduced amine attacks the carbon bearing the bromine atom, displacing it to form a fused bicyclic structure. The synthesis of related pyrido[3,4-d]pyrimidines often utilizes such strategies. researchgate.net
The formation of spirocyclic pyrimidines has also been achieved through various synthetic routes, often involving multi-component reactions where the pyrimidine core is constructed with a spiro center in a single pot. vietnamjournal.ruresearchgate.netacs.org An alternative approach could involve an intramolecular cyclization where a tethered side chain, originating from the hydroxymethyl position, attacks the pyrimidine ring. For example, the hydroxymethyl group could be used to link a suitable di-nucleophile, which could then participate in a cyclization event at the C4 position after displacement of the bromide. Iodocyclization has been used to create pyrimidine-annelated spiro-heterocycles from 1,5-enynes, demonstrating the feasibility of forming spiro-structures via cyclization onto the pyrimidine ring. oup.com
Condensation Reactions (e.g., Hydrazone Formation)
Hydrazone formation from this compound requires a two-step synthetic sequence, as the hydroxymethyl group is not at the correct oxidation state to undergo condensation. asianjpr.comalcrut.com
The first and critical step is the selective oxidation of the primary alcohol to the corresponding aldehyde, 4-bromopyrimidine-2-carbaldehyde (B11801771). This transformation can be achieved using a variety of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. beilstein-journals.org Reagents such as manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC) are commonly employed for the oxidation of benzylic and heterocyclic alcohols. TEMPO-catalyzed oxidations also offer a highly selective method for converting primary alcohols to aldehydes under mild conditions. beilstein-journals.orgd-nb.info
Once the 4-bromopyrimidine-2-carbaldehyde is synthesized, it can readily undergo a condensation reaction with a hydrazine (B178648) derivative (such as phenylhydrazine (B124118) or hydrazine hydrate) to form the corresponding hydrazone. asianjpr.comalcrut.comwisdomlib.orgtandfonline.combibliotekanauki.pl This reaction typically proceeds by mixing the aldehyde and the hydrazine in a suitable solvent, often with acid catalysis, to facilitate the dehydration of the hemiaminal intermediate. uchile.clnih.gov The resulting pyrimidine hydrazones are a versatile class of compounds with significant applications in medicinal chemistry. asianjpr.comwisdomlib.org
Table 2: Two-Step Synthesis of Pyrimidine Hydrazones
| Step | Transformation | Example Reagents | Intermediate/Product |
| 1 | Oxidation of Alcohol | MnO₂, PCC, TEMPO | 4-Bromopyrimidine-2-carbaldehyde |
| 2 | Condensation | Hydrazine Hydrate, Phenylhydrazine | (E)-1-((4-bromopyrimidin-2-yl)methylene)hydrazine |
Strategic Applications of 4 Bromopyrimidin 2 Yl Methanol in Advanced Organic Synthesis
As a Key Building Block in the Synthesis of Complex Molecular Architectures
(4-Bromopyrimidin-2-yl)methanol is a highly valued building block in organic synthesis, primarily due to its distinct functional groups that allow for programmed, stepwise elaboration into more complex molecular structures. nih.govresearchgate.net The molecule possesses two key reactive sites: the bromine atom attached to the pyrimidine (B1678525) ring and the hydroxymethyl group.
The bromine atom serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. It is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions enable the straightforward introduction of a wide array of aryl, heteroaryl, vinyl, and alkynyl substituents at the 4-position of the pyrimidine core, significantly increasing molecular complexity.
Concurrently, the hydroxymethyl group at the 2-position offers another site for chemical modification. It can be oxidized to form an aldehyde or a carboxylic acid, converted into ethers or esters, or replaced with other functional groups. This dual reactivity allows chemists to construct intricate molecular architectures by selectively addressing each functional group in a sequential manner.
A typical synthetic strategy might involve an initial cross-coupling reaction at the bromine site, followed by a series of transformations on the hydroxymethyl group, demonstrating the compound's utility in building sophisticated molecules from a simple, well-defined starting material.
Role in the Elaboration of Diverse Heterocyclic Scaffolds
The structure of this compound is ideally suited for the synthesis and elaboration of diverse heterocyclic scaffolds. Pyrimidine derivatives are foundational components in many biologically active compounds, and this particular building block provides a reliable entry point for creating more complex, often fused, heterocyclic systems.
The reactive C-Br bond is the primary site for constructing new rings. Through intramolecular or intermolecular reactions, the bromine can be displaced by nucleophiles to form a new ring fused to the pyrimidine core. For example, reaction with a molecule containing both an amine and a thiol could lead to the formation of a thiazolopyrimidine scaffold. Similarly, palladium-catalyzed annulation reactions can be employed to build larger polycyclic aromatic systems incorporating the pyrimidine ring.
Furthermore, the hydroxymethyl group can be transformed to participate in cyclization reactions. For instance, its conversion to an aldehyde allows for condensation reactions with amines or active methylene (B1212753) compounds to forge new heterocyclic rings, such as pyridines or pyrazoles, attached to the original pyrimidine core. This versatility makes this compound a key intermediate for accessing novel heterocyclic frameworks for evaluation in medicinal chemistry and materials science. bldpharm.com
Utility in the Synthesis of Precursors for Bioactive Molecules
The pyrimidine nucleus is a "privileged structure" in medicinal chemistry, appearing in a vast number of pharmaceuticals and biologically active compounds. This compound serves as a crucial precursor for the synthesis of molecules designed to interact with biological targets. mdpi.com Its utility lies in its capacity for systematic modification, which is essential for developing structure-activity relationships (SAR) during drug discovery campaigns.
For example, it has been used as a starting material for the synthesis of kinase inhibitors. In this context, the pyrimidine core often acts as a scaffold that mimics the hinge-binding region of ATP in the kinase active site. The bromine atom can be substituted with various aromatic and heterocyclic groups via Suzuki coupling to explore the hydrophobic pockets of the enzyme. Simultaneously, the hydroxymethyl group can be modified to improve solubility or to introduce additional hydrogen bonding interactions, fine-tuning the compound's potency and selectivity. hsppharma.com The ability to easily generate a library of analogs from this single precursor makes it an invaluable tool in the search for new therapeutic agents.
Application in Ligand Design for Coordination Chemistry
In the realm of coordination chemistry and materials science, this compound and its derivatives are effective ligands for creating coordination polymers and metal-organic frameworks (MOFs). mdpi.com The two nitrogen atoms of the pyrimidine ring are excellent Lewis basic sites, capable of coordinating to a variety of metal ions.
The hydroxymethyl group can also act as a coordinating group, potentially making the molecule a bidentate ligand. More commonly, it is chemically modified to introduce other, stronger coordinating groups, such as carboxylates or phosphonates. The bromine atom provides a site for further functionalization, allowing for the tuning of the ligand's electronic properties or the introduction of sterically bulky groups to control the final architecture of the metal complex. By strategically modifying the this compound scaffold, chemists can design ligands that self-assemble with metal ions to form materials with tailored properties, such as porosity, luminescence, or catalytic activity.
Contributions to the Development of Novel Materials and Functional Compounds
Beyond medicinal applications, this compound is a building block for the synthesis of novel materials with unique functional properties. The electron-deficient nature of the pyrimidine ring makes it an interesting component for organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).
The ability to functionalize the molecule at two different positions is key to its utility in this area. The bromine atom can be used in polymerization reactions, such as Suzuki polycondensation, to create conjugated polymers where the pyrimidine unit is incorporated into the polymer backbone. These polymers can exhibit interesting photophysical and electronic properties. The hydroxymethyl group can be used to attach the molecule to surfaces or to other components in a composite material, providing a means to control the material's morphology and interfacial properties.
Facilitation of Chemical Library Generation
A cornerstone of modern drug discovery and materials science is the ability to rapidly synthesize and screen large numbers of compounds. This compound is an excellent scaffold for the generation of chemical libraries due to its two orthogonal reactive sites.
Combinatorial chemistry approaches can be readily applied to this building block. A diverse set of boronic acids can be coupled at the bromine position in an array of parallel reactions. Subsequently, a second diversification step can be performed on the hydroxymethyl group, such as acylation with a library of carboxylic acids. This two-dimensional approach allows for the exponential generation of a large library of distinct compounds from a small number of starting materials. This method is highly efficient for exploring a vast chemical space to identify "hits" with desired biological activity or material properties, significantly accelerating the pace of research and development.
Computational and Theoretical Investigations of 4 Bromopyrimidin 2 Yl Methanol Reactivity and Structure
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecular systems. For (4-Bromopyrimidin-2-yl)methanol, DFT calculations, particularly using Becke's three-parameter hybrid exchange functional with the Lee–Yang–Parr correlation functional (B3LYP) and a 6-311++G(d,p) basis set, have been instrumental in elucidating its characteristics scispace.com.
Geometry Optimization and Conformational Analysis
The first step in the computational analysis of a molecule is to determine its most stable three-dimensional structure through geometry optimization. For this compound, this involves finding the minimum energy conformation by considering the rotational freedom around the C-C and C-O bonds of the methanol (B129727) substituent. The pyrimidine (B1678525) ring is expected to be largely planar.
Below is an interactive table of predicted bond lengths and angles for the optimized geometry of this compound.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |
| Bond Length | C | Br | ~1.90 Å | |
| Bond Length | C | N | ~1.34 Å | |
| Bond Length | C | C (ring) | ~1.39 Å | |
| Bond Length | C | C (substituent) | ~1.51 Å | |
| Bond Length | C | O | ~1.43 Å | |
| Bond Length | O | H | ~0.96 Å | |
| Bond Angle | C | N | C | ~116° |
| Bond Angle | N | C | C | ~124° |
| Bond Angle | C | C | Br | ~119° |
| Bond Angle | C | C | O | ~110° |
| Bond Angle | C | O | H | ~109° |
Note: These values are estimates based on DFT calculations of analogous structures.
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity scispace.comresearchgate.net.
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrimidine ring and the bromine atom, which have lone pairs of electrons. The LUMO, on the other hand, is anticipated to be distributed over the electron-deficient pyrimidine ring.
A study on the closely related (RS)-(4-bromophenyl)(pyridin-2-yl)methanol calculated a HOMO-LUMO energy gap of 5.302 eV scispace.com. It is expected that this compound would have a similar energy gap, indicating a relatively stable molecule.
The following interactive table summarizes the predicted frontier molecular orbital energies for this compound.
| Parameter | Predicted Energy (eV) |
| HOMO | ~ -6.5 |
| LUMO | ~ -1.2 |
| HOMO-LUMO Gap | ~ 5.3 |
Note: These values are estimates based on DFT calculations of analogous structures.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map is colored to represent different potential values: red indicates regions of negative potential (electron-rich), blue signifies areas of positive potential (electron-poor), and green represents neutral regions uni-muenchen.deresearchgate.net.
For this compound, the MEP surface would show negative potential (red) around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the hydroxyl group, as these are the most electronegative atoms with lone pairs of electrons. These sites are prone to electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group and the hydrogen atoms on the pyrimidine ring would exhibit positive potential (blue), making them susceptible to nucleophilic attack scispace.comresearchgate.net.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful method for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and activation energies, providing a detailed picture of how a reaction proceeds.
For this compound, computational studies can be employed to explore various reactions, such as nucleophilic substitution at the bromine-bearing carbon, reactions involving the hydroxyl group, or metal-catalyzed cross-coupling reactions. For instance, in a Suzuki-Miyaura coupling, DFT calculations can help to understand the oxidative addition, transmetalation, and reductive elimination steps involving a palladium catalyst researchgate.net.
Prediction of Spectroscopic Properties through Theoretical Calculations
Theoretical calculations can accurately predict various spectroscopic properties, including infrared (IR) and nuclear magnetic resonance (NMR) spectra. These predictions are invaluable for interpreting experimental data and confirming the structure of a synthesized compound researchgate.netnih.govfrontiersin.orgnih.govmdpi.com.
For this compound, DFT calculations can simulate its IR spectrum, identifying the characteristic vibrational frequencies for its functional groups. The predicted spectrum would show distinct peaks for the O-H stretch of the alcohol, C-H stretches of the pyrimidine ring, C=N and C=C stretching vibrations within the ring, and the C-Br stretch scispace.comacs.org.
Similarly, NMR chemical shifts for the ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These theoretical shifts can then be compared with experimental NMR data to aid in the structural elucidation of the molecule and its derivatives mdpi.combeilstein-journals.org.
Below are interactive tables with predicted IR and NMR data for this compound.
Predicted IR Vibrational Frequencies
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|
| O-H stretch | ~3400 |
| C-H stretch (aromatic) | ~3100-3000 |
| C=N stretch | ~1600 |
| C=C stretch | ~1550 |
Note: These are general ranges and can be more precisely predicted with specific DFT calculations.
Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| CH (pyrimidine) | ~8.5-9.0 | ~150-160 |
| CH (pyrimidine) | ~7.5-8.0 | ~120-130 |
| CH₂ (methanol) | ~4.5 | ~60 |
| OH (methanol) | Variable | - |
Note: These are estimated chemical shift ranges.
Intermolecular Interaction Analysis
The way a molecule interacts with its neighbors in the solid state or in solution is crucial for its physical properties and biological activity. Computational methods can be used to analyze and quantify these intermolecular interactions, such as hydrogen bonds and halogen bonds researchgate.netrsc.orgresearchgate.netfrontiersin.org.
This compound is capable of forming several types of intermolecular interactions. The hydroxyl group can act as both a hydrogen bond donor (through the H atom) and a hydrogen bond acceptor (through the O atom). The nitrogen atoms of the pyrimidine ring can also act as hydrogen bond acceptors. Furthermore, the bromine atom can participate in halogen bonding, where it acts as an electrophilic region (a σ-hole) that can interact with a nucleophile chemrxiv.org.
Computational analysis, such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis, can be used to characterize the nature and strength of these interactions, providing insights into the crystal packing and supramolecular assembly of this compound researchgate.net.
Q & A
Basic Questions
Q. What are the common synthetic routes for (4-Bromopyrimidin-2-yl)methanol, and what key reaction conditions must be controlled?
- Methodological Answer : The synthesis typically involves halogenation or nucleophilic substitution on a pyrimidine precursor. For example, introducing the hydroxymethyl group via formaldehyde under basic conditions (e.g., NaOH) at controlled temperatures (0–25°C) to avoid side reactions . Bromination steps may require anhydrous conditions and catalysts like NBS (N-bromosuccinimide) in DMF . Key parameters include reaction time, stoichiometry of reagents, and inert atmosphere to prevent oxidation.
Q. What purification techniques are effective for this compound, and how do they impact purity?
- Methodological Answer : Recrystallization using solvents like ethanol/water mixtures or column chromatography with silica gel (eluent: hexane/ethyl acetate gradients) are standard. Purity (>95%) is verified via HPLC (C18 column, UV detection at 254 nm) and melting point analysis. Impurities often arise from incomplete bromination or byproducts; iterative recrystallization improves yield .
Q. What spectroscopic methods are used to characterize this compound?
- Methodological Answer :
- NMR : H NMR (DMSO-d6) identifies the hydroxymethyl (-CH2OH) peak at δ 4.5–5.0 ppm and pyrimidine protons at δ 8.0–9.0 ppm. C NMR confirms the bromine-bearing carbon at ~160 ppm .
- Mass Spectrometry : ESI-MS in positive mode shows [M+H]+ peaks matching the molecular weight (e.g., m/z 203 for C5H5BrN2O) .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound during scale-up synthesis?
- Methodological Answer : Transitioning from batch to continuous flow reactors improves heat dissipation and reduces side reactions. Automated systems with real-time monitoring (e.g., in-line FTIR) adjust reagent flow rates. Catalytic efficiency is enhanced using Pd-based catalysts for bromine retention, with yields >85% reported in optimized setups .
Q. How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The bromine atom facilitates Suzuki-Miyaura couplings with aryl boronic acids under Pd(PPh3)4 catalysis (e.g., in THF/H2O at 80°C). Computational DFT studies show bromine’s electron-withdrawing effect lowers the energy barrier for oxidative addition, accelerating reaction kinetics .
Q. What strategies resolve contradictions in spectral data or synthesis yields for derivatives of this compound?
- Methodological Answer : Cross-validate data using complementary techniques:
- X-ray Crystallography : Resolve structural ambiguities (e.g., hydroxymethyl orientation) via SHELXL refinement .
- Absorption Correction : Apply empirical models (spherical harmonics) to XRD data to address anisotropic effects .
- Replicate Reactions : Statistical DOE (Design of Experiments) identifies critical variables (e.g., solvent polarity, catalyst loading) affecting yield discrepancies .
Q. How can computational methods predict the biological activity of this compound derivatives?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinase inhibitors). Bromine’s hydrophobic pocket occupancy correlates with IC50 values .
- QSAR Models : Train regression models on datasets (e.g., ChEMBL) to link substituent electronic parameters (Hammett σ) to antimicrobial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
